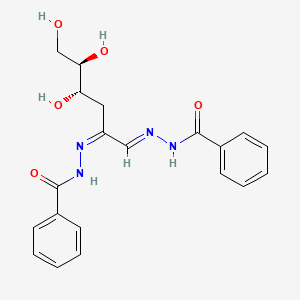

3-Deoxy-D-glucosone-bis(benzoylhydrazone)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Deoxy-D-glucosone-bis(benzoylhydrazone) (3-DGBH) is a small molecule that has been studied for its potential applications in the field of biochemistry and physiology. 3-DGBH is a derivative of D-glucosone, a naturally occurring monosaccharide found in many plants and animals. It has been shown to have a variety of biological activities, including being a potential inhibitor of glycosidase enzymes, a potential activator of the transcription factor NF-κB, and a potential inhibitor of the proteasome. Furthermore, 3-DGBH has been studied for its potential use in laboratory experiments, such as in the synthesis of glycosides and the in vitro analysis of glycosylation.

Scientific Research Applications

1. Synthesis and Chemical Transformations

3-Deoxy-D-glucosone and its derivatives are involved in a variety of chemical syntheses and transformations. For instance, certain derivatives undergo Barton-McCombie deoxygenation, a process important in the synthesis of carbohydrate derivatives (Tormo & Fu, 2003). Another study discusses the synthesis of glucopyranoside-incorporated silver(I) and palladium(II) complexes, highlighting the utility of these compounds in catalysis and material science (Yang et al., 2010).

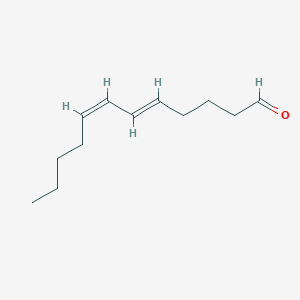

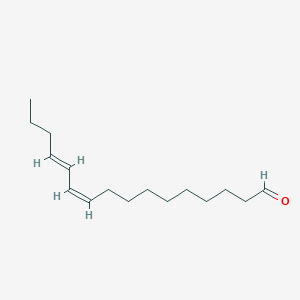

2. Analytical Applications in Food Science

In food science, compounds like 3-deoxyglucosone are crucial markers for understanding the Maillard reaction, a chemical process that affects the flavor, color, and nutritional value of foods. The identification and quantification of these compounds help in assessing food quality and safety (Ruiz-Matute et al., 2015). Similarly, a study by Haase et al. (2017) explored the browning potential of C6-α-dicarbonyl compounds like glucosone under Maillard conditions, shedding light on their roles in food processing and preservation (Haase et al., 2017).

3. Antioxidant and Biological Properties

Several studies have examined the antioxidant and biological properties of 3-deoxy-D-glucosone derivatives. For instance, the synthesis and antioxidant properties of Bis(3-amino-1-hydroxybenzyl)diselenide, which showed significant glutathione peroxidase-like activity, highlight the potential medicinal and biochemical applications of these compounds (Yadav et al., 2023).

Mechanism of Action

Target of Action

3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a synthetic compound that has been used in the synthesis of saccharides and oligosaccharides . Its primary targets are the glycosyl groups present in these complex carbohydrates . These glycosyl groups play a crucial role in various biological processes, including cellular communication and immune response.

Mode of Action

The compound interacts with its targets by methylation of glycosyl groups . This methylation process is a chemical reaction where a methyl group is added to the glycosyl groups, leading to the modification of carbohydrate chains . This modification can result in the production of complex carbohydrates.

Biochemical Pathways

The biochemical pathway affected by 3-Deoxy-D-glucosone-bis(benzoylhydrazone) is the formation of advanced glycation end products (AGEs) . AGEs are proteins or lipids that become glycated after exposure to sugars. They are implicated in various health disorders, including diabetes, atherosclerosis, and aging .

Pharmacokinetics

Given its solubility in methanol, ethanol, acetone, and chloroform , it can be inferred that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of 3-Deoxy-D-glucosone-bis(benzoylhydrazone)'s action primarily involve the prevention of AGE formation . By modifying carbohydrate chains and preventing AGE formation, the compound can potentially counter diabetic complications, such as diabetic nephropathy and retinopathy .

Biochemical Analysis

Biochemical Properties

3-Deoxy-D-glucosone-bis(benzoylhydrazone) plays a significant role in biochemical reactions. It can be used for the methylation of glycosyl groups, as well as the modification of carbohydrate chains to produce complex carbohydrates

Molecular Mechanism

properties

IUPAC Name |

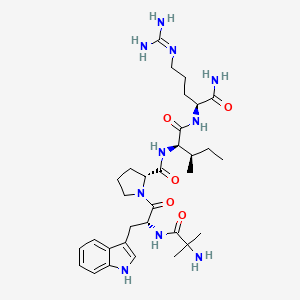

N-[(E)-[(2Z,4S,5R)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5/c25-13-18(27)17(26)11-16(22-24-20(29)15-9-5-2-6-10-15)12-21-23-19(28)14-7-3-1-4-8-14/h1-10,12,17-18,25-27H,11,13H2,(H,23,28)(H,24,29)/b21-12+,22-16-/t17-,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSXOOVXUKPJIB-QPQTXSQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC(=NNC(=O)C2=CC=CC=C2)CC(C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C(=N\NC(=O)C2=CC=CC=C2)/C[C@@H]([C@@H](CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)

![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)